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Introduction

(+)-trans-C75 is the dextrorotatory enantiomer of the synthetic fatty acid synthase (FASN)
inhibitor, C75. While the racemic mixture, often referred to as (£)-C75 or simply C75, has been
widely studied for its potent anti-tumor and anti-obesity properties, research has revealed that
the individual enantiomers possess distinct biological activities. The (-)-trans-C75 enantiomer is
primarily responsible for the cytotoxic effects attributed to FASN inhibition, making it a focal
point for oncology research. Conversely, (+)-trans-C75 is a potent inhibitor of carnitine
palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. This activity is
linked to the anorectic (appetite-suppressing) effects observed with the racemic mixture.[1][2]
Therefore, (+)-trans-C75 serves as a valuable and specific tool for researchers studying the
roles of CPT1 and fatty acid oxidation in metabolic regulation, appetite control, and related
signaling pathways.

These application notes provide a comprehensive guide to using (+)-trans-C75, summarizing
its mechanism of action, offering quantitative data, and detailing experimental protocols for its
application in studying fatty acid synthesis and metabolism.

Mechanism of Action

Unlike its levorotatory counterpart, (+)-trans-C75 does not primarily target FASN. Instead, its
major biological activity stems from the inhibition of CPT1.[1] In vivo, C75 can be converted to
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C75-CoA. This derivative is a potent inhibitor of CPT1, which is crucial for the transport of long-
chain fatty acids into the mitochondria for B-oxidation.[3][4] By inhibiting CPT1, (+)-trans-C75
effectively blocks fatty acid oxidation. In the central nervous system, particularly the
hypothalamus, this inhibition is thought to increase the local concentration of fatty acids, which
acts as a signal to suppress food intake, leading to weight loss.[1][3]

It is important to note that while (+)-trans-C75's primary target is CPT1, the broader effects of
inhibiting fatty acid metabolism can indirectly influence various cellular processes and signaling
pathways.

Data Presentation

The following tables summarize the quantitative data for C75 (racemic mixture unless
otherwise specified) from various in vitro studies. This data can serve as a reference for
designing experiments with (+)-trans-C75, though researchers should determine the optimal
concentrations for their specific models and endpoints.

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of C75

. Cancer IC50/ EC50 Incubation
Cell Line Assay Type . Reference
Type | TD50 Time
Prostate Clonogenic
PC3 35 uM 24 h [1][5]
Cancer Assay
Prostate Spheroid N
LNCaP 50 uM Not Specified  [1][5]
Cancer Growth Assay
FASN 3
A375 Melanoma o 32.43 uM Not Specified  [5]
Inhibition
Monkey Cytotoxicity
MA104 , 28.5 UM 24 h [5]
Kidney (TD50)
Monkey Antiviral
MA104 _ 21.2 uM 24 h [5]
Kidney Assay (ED50)

Note: The data above is for the racemic mixture of C75. It has been reported that (-)-C75 is the
more cytotoxic enantiomer.[2] Researchers should perform dose-response studies to determine
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the specific activity of (+)-trans-C75 in their system of interest.

Experimental Protocols
Preparation of (+)-trans-C75 Stock and Working
Solutions

a. Stock Solution Preparation (e.g., 10 mM in DMSO)
o Materials:

o (+)-trans-C75 powder (MW: 254.32 g/mol )

o Anhydrous Dimethyl Sulfoxide (DMSO)

o Sterile microcentrifuge tubes
e Procedure:

1. Accurately weigh the desired amount of (+)-trans-C75 powder. For 1 mL of a 10 mM stock
solution, weigh 2.54 mg.

2. Add the appropriate volume of anhydrous DMSO to the powder.

3. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., at
37°C) may be required.

4. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

5. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]
b. Working Solution Preparation
e Materials:

o 10 mM (+)-trans-C75 stock solution

o Pre-warmed complete cell culture medium or appropriate buffer
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e Procedure:
1. Thaw an aliquot of the 10 mM stock solution at room temperature.

2. Dilute the stock solution to the final desired concentration in pre-warmed cell culture
medium or buffer immediately before use.

3. Mix thoroughly by gentle pipetting.

In Vitro Cell-Based Assays

a. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
e Materials:

o Cells of interest

[¢]

96-well cell culture plates

[e]

(+)-trans-C75 working solutions

[e]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

[e]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
e Procedure:

1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

2. Remove the medium and treat the cells with various concentrations of (+)-trans-C75 for
the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO
at the same final concentration as the highest (+)-trans-C75 treatment).

3. After the incubation period, add MTT solution to each well (typically 10% of the total
volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b167901?utm_src=pdf-body
https://www.benchchem.com/product/b167901?utm_src=pdf-body
https://www.benchchem.com/product/b167901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

crystals.

4. Carefully remove the medium and add the solubilization solution to dissolve the formazan
crystals.

5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Calculate cell viability as a percentage of the vehicle-treated control and determine the
IC50 value if applicable.[6]

b. Fatty Acid Oxidation Assay

This protocol provides a general framework for measuring the effect of (+)-trans-C75 on fatty
acid oxidation (FAO) by quantifying the oxidation of radiolabeled palmitate.

o Materials:

o Cells of interest cultured in 6-well plates

[¢]

[9,10-3H(N)]-Palmitic acid complexed to BSA

[e]

(+)-trans-C75

Scintillation fluid and vials

o

Scintillation counter

[¢]

e Procedure:
1. Plate cells and allow them to reach near confluence.

2. Pre-incubate the cells with varying concentrations of (+)-trans-C75 or vehicle control for a
predetermined time.

3. Add [3H]-palmitate to the medium and incubate for a defined period (e.g., 2-4 hours) at
37°C.

4. After incubation, collect the cell culture medium.
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5. Separate the radiolabeled water (3H20), a product of FAO, from the radiolabeled
substrate. This can be achieved by methods such as passing the medium through an ion-
exchange column.

6. Add the collected aqueous phase to scintillation fluid.
7. Quantify the radioactivity using a scintillation counter.

8. Normalize the results to the total protein content of the cells in each well. A decrease in
3H20 production indicates inhibition of FAO.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of (+)-trans-C75 on the phosphorylation status of key
proteins in signaling pathways, such as the PIBK/AKT/mTOR pathway.[7][8]

o Materials:

o

C75-treated and untreated cell lysates
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Protein quantification assay (e.g., BCA assay)
o SDS-PAGE equipment and reagents
o PVDF or nitrocellulose membranes
o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
o Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
e Procedure:

1. Treat cells with (+)-trans-C75 or vehicle for the desired time and lyse the cells.
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N

. Quantify the protein concentration of the lysates.

w

. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

4. Block the membrane to prevent non-specific antibody binding.

ol

. Incubate the membrane with the primary antibody overnight at 4°C.

6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

\‘

. Detect the protein bands using a chemiluminescent substrate and an imaging system.

8. Normalize the protein of interest to a loading control (e.g., B-actin or GAPDH).[6]

In Vivo Studies in Rodent Models

a. Vehicle Formulation and Administration
The choice of vehicle is critical for in vivo studies and depends on the administration route.
» For Intraperitoneal (i.p.) Injection:

o Option 1: Dissolve (+)-trans-C75 in RPMI 1640 medium.[9]

o Option 2: Prepare a stock solution in DMSO and then dilute in a suitable vehicle like corn
oil or a mixture of PEG300, Tween80, and sterile water. A final DMSO concentration
should be kept low to avoid toxicity.[5]

o Example Formulation: Add 50 pL of a 50 mg/mL stock in DMSO to 400 pL of PEG300, mix,
add 50 pL of Tween80, mix, and then add 500 pL of ddH20. Use immediately.[5]

b. General In Vivo Study Protocol
e Materials:
o Appropriate animal model (e.g., mice)

o (+)-trans-C75 formulation
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o Vehicle control

o Calipers for tumor measurement (if applicable)

e Procedure:
1. Acclimatize animals according to institutional guidelines.

2. If using a xenograft model, subcutaneously inject cancer cells and allow tumors to reach a
palpable size.[6]

3. Randomize animals into treatment and control groups.

4. Administer (+)-trans-C75 or vehicle control via the chosen route (e.g., i.p. injection) at a
defined dose and schedule (e.g., 30 mg/kg daily).[4]

5. Monitor animal weight, food intake, and general health daily.[9]
6. Measure tumor volume regularly if applicable.[6]

7. At the end of the study, collect tissues for further analysis (e.g., histology, western blotting,
or metabolic profiling).

Chiral Separation of (*)-trans-C75 (General Protocol)

A specific, validated protocol for the chiral separation of (+)-trans-C75 is not readily available in
the public domain. However, a general approach using High-Performance Liquid
Chromatography (HPLC) with a chiral stationary phase (CSP) can be employed. The optimal
conditions will need to be determined empirically.

e Principle: Enantiomers are separated based on their differential interactions with a chiral
stationary phase. Polysaccharide-based and macrocyclic glycopeptide columns are common
choices for chiral separations.[10][11]

e General Procedure:

1. Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column
like Chiralcel OD or Chiralpak AD).
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2. Mobile Phase Screening: Screen different mobile phases, typically a mixture of a non-
polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)
for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an
organic modifier (e.g., acetonitrile or methanol) can be used.

3. Method Development:
» [nject a solution of racemic (x)-trans-C75.

» Optimize the mobile phase composition, flow rate, and column temperature to achieve
baseline separation of the two enantiomer peaks.

» The use of a photodiode array (PDA) detector can help in peak identification and purity
assessment.

4. Fraction Collection: Once separation is achieved, fractions corresponding to each
enantiomer peak can be collected.

5. Enantiomer Identification: The identity of the (+)-trans-C75 peak will need to be confirmed
using polarimetry or by comparing its biological activity (e.g., CPT1 inhibition) to literature
values.

Visualizations
Signaling Pathways and Workflows
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Caption: Dual inhibitory roles of C75 enantiomers.
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Caption: Proposed mechanism of (+)-trans-C75-induced anorexia.
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Caption: General experimental workflow for studying (+)-trans-C75.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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